3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a compound with the molecular formula C13H12BrN3O3 and a molecular weight of 338.161. This compound features a bromobenzoyl group attached to an azetidinyl ring, which is further connected to an imidazolidine-2,4-dione moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the reaction of 3-bromobenzoyl chloride with azetidin-3-yl imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions to form substituted products.
Scientific Research Applications
3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The azetidinyl and imidazolidine-2,4-dione moieties contribute to the compound’s overall activity by stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds such as:
3-(1-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione: This compound has a fluorophenoxy group instead of a bromobenzoyl group, which may result in different chemical and biological properties.
2-Chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-dione:
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-(3-bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-9-3-1-2-8(4-9)12(19)16-6-10(7-16)17-11(18)5-15-13(17)20/h1-4,10H,5-7H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINOAKDWSVOXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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